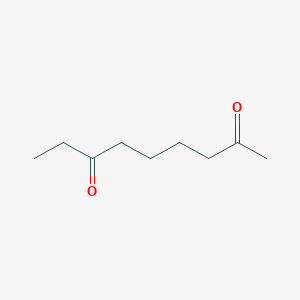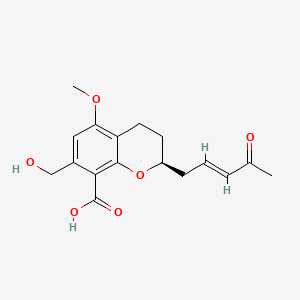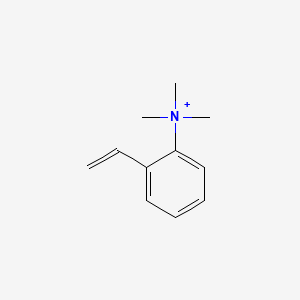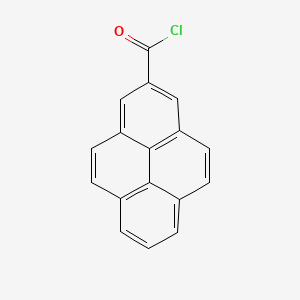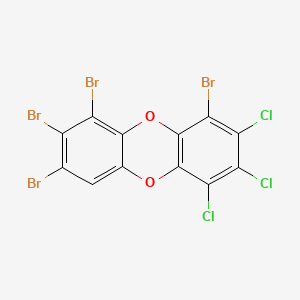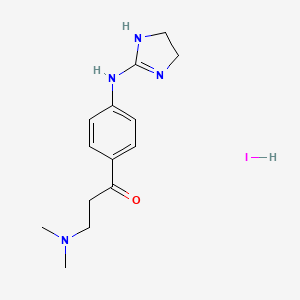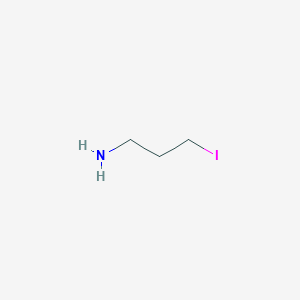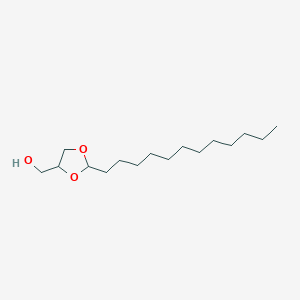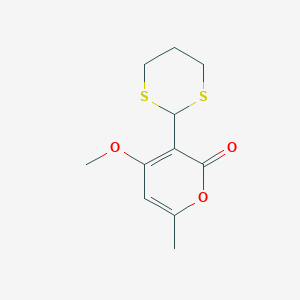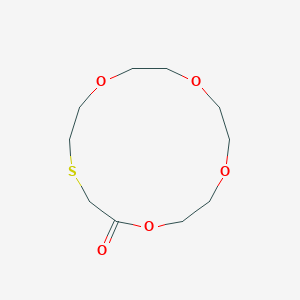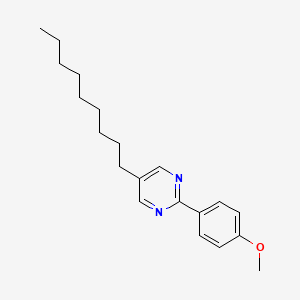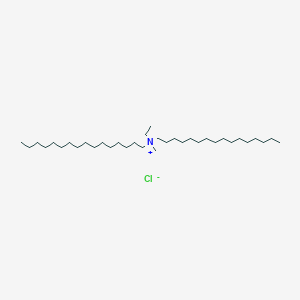
1-Methoxy-2-phenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-phenylethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, featuring a methoxy group and a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenylethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1-phenylethane-1,2-diol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. For example, the fungal biocatalyst Aspergillus niger can be employed to convert 2-phenylethyl alcohol into the desired compound . This method is advantageous due to its efficiency and the use of relatively inexpensive starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-phenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyl ketones, such as 2-hydroxy-1-phenylethan-1-one.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of functional groups.
Major Products:
Oxidation: Hydroxyl ketones.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-2-phenylethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-phenylethane-1,2-diol involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions, while the methoxy and diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
1-Phenylethane-1,2-diol:
1,2-Ethanediol, 1-phenyl-: Another related compound, differing in the position of the functional groups.
Uniqueness: 1-Methoxy-2-phenylethane-1,2-diol is unique due to the presence of both a methoxy group and a diol functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
110661-51-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-methoxy-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8-11H,1H3 |
InChI Key |
XRHJAGCIBRFHSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



